molecular formula C17H15N3O B6017988 N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide

N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide

Cat. No.: B6017988
M. Wt: 277.32 g/mol
InChI Key: WELJVPYORKVYLQ-WOJGMQOQSA-N
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Description

N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.

    Medicine: Research indicates its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound may also exert its effects by modulating oxidative stress and reactive oxygen species (ROS) levels .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]acetohydrazide
  • N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]isonicotinohydrazide
  • N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]thiobenzohydrazide

Uniqueness

N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide stands out due to its specific structural features and the presence of both indole and benzohydrazide moieties. This unique combination contributes to its diverse biological activities and makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-15(14-9-5-6-10-16(14)19-12)11-18-20-17(21)13-7-3-2-4-8-13/h2-11,19H,1H3,(H,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELJVPYORKVYLQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670177
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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